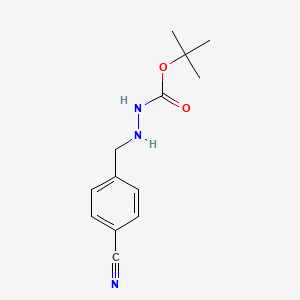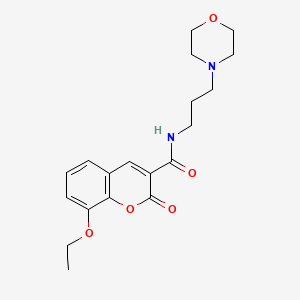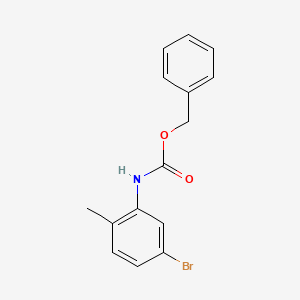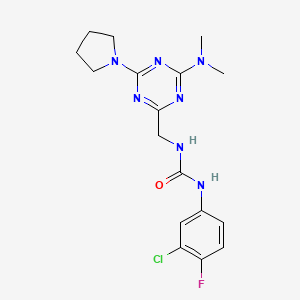![molecular formula C25H18FN3O4 B2788994 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide CAS No. 877656-69-4](/img/new.no-structure.jpg)
2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide" is a complex organic molecule with potential applications in various scientific fields. Its structure features a benzofuro[3,2-d]pyrimidin core, which is fused with other functional groups, giving it unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of "2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide" involves multi-step reactions. Typically, it begins with the preparation of the benzofuro[3,2-d]pyrimidin scaffold through cyclization reactions, followed by functionalization at specific positions to introduce the phenyl, dioxo, and fluorobenzyl groups. Reaction conditions often include the use of catalysts like palladium, solvents such as dimethylformamide, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In industrial settings, large-scale production may involve optimization of the reaction parameters to achieve higher efficiency and cost-effectiveness. This includes continuous flow reactions, the use of robust catalytic systems, and solvent recycling to minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at different positions, leading to the formation of oxides.
Reduction: It can be reduced to remove oxygen groups, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups, affecting its reactivity and application.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and solvents such as ethanol. Conditions vary depending on the desired reaction, from mild to harsh environments.
Major Products
Oxidation typically yields oxides of the original compound, while reduction might lead to less oxygenated derivatives. Substitution reactions can result in a wide variety of modified structures, each with distinct properties.
Applications De Recherche Scientifique
The compound has diverse applications across multiple fields:
Chemistry: As an intermediate in organic synthesis and a building block for more complex molecules.
Biology: Potentially acts as a biochemical probe to study enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials with specific chemical functionalities.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity. This interaction can modulate pathways involved in inflammation, cell growth, or other critical biological processes.
Comparaison Avec Des Composés Similaires
Compared to other benzofuro[3,2-d]pyrimidin derivatives, this compound stands out due to the presence of the fluorobenzyl group, which can enhance its biological activity and stability. Similar compounds include:
2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin derivatives: These lack the fluorobenzyl group and may show different activity profiles.
Benzofuro[3,2-d]pyrimidin compounds with different substitutions: Each substitution pattern imparts unique chemical and biological properties.
Propriétés
Numéro CAS |
877656-69-4 |
|---|---|
Formule moléculaire |
C25H18FN3O4 |
Poids moléculaire |
443.434 |
Nom IUPAC |
2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-[(4-fluorophenyl)methyl]acetamide |
InChI |
InChI=1S/C25H18FN3O4/c26-17-12-10-16(11-13-17)14-27-21(30)15-28-22-19-8-4-5-9-20(19)33-23(22)24(31)29(25(28)32)18-6-2-1-3-7-18/h1-13H,14-15H2,(H,27,30) |
Clé InChI |
ZXCFNVCRVJIVCM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NCC5=CC=C(C=C5)F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[6-(1,4-thiazinan-4-yl)-3-pyridinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2788912.png)
![1-[4-(3-Chlorobenzoyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2788913.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-difluorobenzamide](/img/structure/B2788915.png)

![2-Ethyl-5-((4-nitrophenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2788921.png)

![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-(trifluoromethyl)benzamide](/img/structure/B2788923.png)

![3-(4-Methylphenyl)-5-[[4-(4-methylphenyl)-5-pyrrolidin-1-yl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,2,4-oxadiazole;phosphoric acid](/img/structure/B2788925.png)
![3-[2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-(2-METHOXYPHENYL)-3-[(3,4,5-TRIMETHOXYPHENYL)METHYL]THIOUREA](/img/structure/B2788926.png)
![7-ethoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2788927.png)

![N-(2,4-dimethoxyphenyl)-2-((4-hydroxy-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2788931.png)
![4-fluoro-N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)benzamide](/img/structure/B2788932.png)
